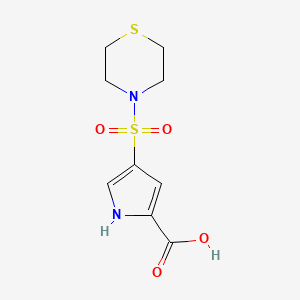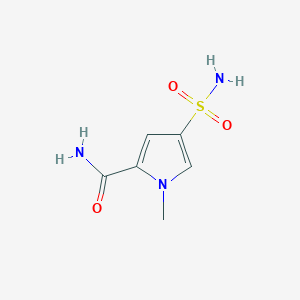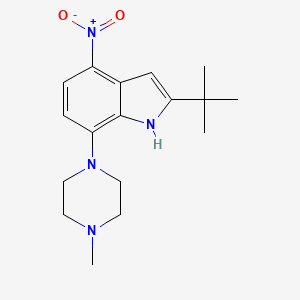![molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7](/img/structure/B1438013.png)
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a chemical compound that contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can be written as C12H17N .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Aplicaciones Científicas De Investigación
Pharmacological Evidence and Differentiation from Other Compounds
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a compound with notable similarities to sibutramine in terms of its chemical structure and potential pharmacological effects. Sibutramine, known for its anti-obesity properties, acts as a serotonin and noradrenaline reuptake inhibitor (SNRI), affecting food intake and energy expenditure in rodent models. It operates through a central nervous system (CNS)-mediated effect, enhancing post-ingestive satiety and increasing thermogenesis, which is believed to be facilitated through the selective sympathetic activation of brown adipose tissue. This mechanism highlights a potential area of interest for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in terms of weight management and obesity treatment, distinguishing it from other anti-obesity drugs by its unique mode of action which utilizes both noradrenaline and serotonin (Heal, Aspley, Prow, Jackson, Martin, & Cheetham, 1998).
Potential Role in Cellular Protective Mechanisms
Another area of interest is the research on dimethyltryptamine (DMT) and its analogs, including potentially N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, focusing on their role in tissue protection, regeneration, and immunity. DMT, a naturally occurring serotonergic hallucinogen, has been found to be an endogenous ligand of the sigma-1 receptor, which may play a significant role in cellular bioenergetics, immunoregulation, and gene expression related to carcinogenesis. This suggests a broader, more universal role for compounds like N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in cellular protective mechanisms beyond their psychoactive properties (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Insights into Neuropharmacology
The neuropharmacology of DMT provides insights into how related compounds, including N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, might interact with the central nervous system. DMT acts as a neurotransmitter, influencing various processes within both the peripheral and central nervous systems. Its impact ranges from modulating neurophysiological functions to potentially being a therapeutic tool for treating conditions like anxiety and psychosis. This highlights a possible research trajectory for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in exploring the brain's signaling pathways and investigating its utility in clinical settings (Carbonaro & Gatch, 2016).
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is not clear from the available information. It’s worth noting that the mechanism of action of a chemical compound typically depends on its structure and the context in which it is used.
Safety and Hazards
The safety data sheet for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It’s always recommended to consult a physician and show the safety data sheet in case of exposure .
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)






![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)